molecular formula C7H4BrFN2 B1292445 3-Bromo-6-fluoro-1H-indazole CAS No. 885522-04-3

3-Bromo-6-fluoro-1H-indazole

货号: B1292445
CAS 编号: 885522-04-3
分子量: 215.02 g/mol
InChI 键: HXIMDHPWCHNHMM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Bromo-6-fluoro-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-fluoro-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine, followed by bromination at the 3-position. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper acetate under an oxygen atmosphere .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions: 3-Bromo-6-fluoro-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like organolithium compounds or Grignard reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as n-butyllithium or phenylmagnesium bromide in anhydrous ether.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

科学研究应用

Scientific Research Applications

The compound finds diverse applications across various fields of research:

Medicinal Chemistry

  • Therapeutic Agent Development : It serves as a building block in synthesizing potential therapeutic agents, particularly for cancer and inflammatory diseases. The presence of bromine and fluorine atoms can improve metabolic stability and target specificity.

Biological Studies

  • Target Interaction Studies : Researchers utilize this compound to explore its interactions with various biological targets, including enzymes and receptors, to elucidate its mechanisms of action.

Chemical Biology

  • Cellular Process Investigation : 3-Bromo-6-fluoro-1H-indazole acts as a probe in chemical biology for studying cellular processes and signaling pathways.

Material Science

  • Novel Material Development : The compound is also being investigated for potential applications in developing new materials with specific properties.

The biological activity of this compound is attributed to its interactions with specific enzymes and receptors. Key activities include:

Inhibition of Enzymatic Activity

The compound inhibits phosphoinositide 3-kinase (PI3K), a crucial enzyme in cell growth and survival pathways. This inhibition can lead to reduced proliferation of cancer cells and enhanced apoptosis.

Modulation of Cellular Signaling

It affects various signaling pathways associated with cancer progression and inflammatory responses. By altering gene expression and cellular metabolism, the compound can induce cell cycle arrest in tumor cells.

Case Studies

Several studies have demonstrated the efficacy of this compound in different therapeutic contexts:

Cancer Research

A study showed that the compound significantly inhibited the growth of HCT116 colon cancer cells both in vitro and in vivo, highlighting its potential as a novel therapeutic agent against colorectal cancer.

Inflammation Studies

Research indicated that the compound effectively reduced levels of pro-inflammatory cytokines in models of acute inflammation, suggesting its utility in treating inflammatory diseases.

Antimicrobial Activity

Investigations revealed that this compound exhibited notable antibacterial activity against Staphylococcus aureus, indicating its potential role as an antimicrobial agent.

作用机制

The mechanism of action of 3-Bromo-6-fluoro-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with receptors, modulating signal transduction pathways and cellular responses .

相似化合物的比较

    3-Bromo-1H-indazole: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    6-Fluoro-1H-indazole: Lacks the bromine atom, which may influence its chemical properties and applications.

    1H-indazole: The parent compound without any halogen substitutions, used as a reference for comparing the effects of bromine and fluorine substitutions.

Uniqueness: The combination of these halogens can lead to improved biological activities and chemical properties compared to its analogs .

生物活性

3-Bromo-6-fluoro-1H-indazole is an indazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits significant interactions with various biological targets, influencing cellular processes such as growth, proliferation, and apoptosis. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical properties, and relevant case studies.

This compound is characterized by the presence of bromine and fluorine substituents on the indazole ring, which enhances its reactivity and biological activity compared to other indazoles. The molecular formula is C7H4BrFN2C_7H_4BrFN_2, with a molecular weight of approximately 202.02 g/mol. The unique substitution pattern allows for further functionalization, making it a valuable scaffold in drug design.

The biological activity of this compound primarily involves its interaction with specific enzymes and signaling pathways:

  • Phosphoinositide 3-Kinase (PI3K) Inhibition : This compound has been shown to inhibit PI3Kδ, a key enzyme involved in cell signaling that regulates growth and survival. Inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells.
  • MAPK/ERK Pathway Modulation : this compound can influence the MAPK/ERK signaling pathway, which plays a critical role in cellular proliferation and differentiation. This modulation can result in altered gene expression profiles and metabolic processes within cells.

The biochemical properties of this compound include:

  • Enzyme Interactions : The compound interacts with various cytochrome P450 enzymes, which are crucial for drug metabolism. Such interactions can affect the pharmacokinetics of co-administered drugs.
  • Cellular Effects : Studies indicate that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines, showcasing its potential as an anticancer agent .

Table 1: Summary of Biological Activities

Biological ActivityMechanismReference
PI3Kδ InhibitionReduces cell proliferation
MAPK/ERK Pathway ModulationAlters gene expression and metabolism
Induction of ApoptosisTriggers programmed cell death in cancer cells

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Antitumor Activity : A study demonstrated that this compound effectively inhibited the growth of HCT116 colon cancer cells in vitro. The compound exhibited IC50 values indicating potent antiproliferative effects, suggesting its potential as a lead compound for further development in cancer therapy .
  • Selectivity Against Kinases : Research involving structural modifications of indazole derivatives showed that certain analogs exhibited selective inhibition against various kinases, including Pim kinases. The findings suggest that this compound could be optimized for enhanced selectivity and potency against specific cancer targets .

Table 2: Case Study Summary

Study FocusFindingsReference
Antitumor ActivityInhibited HCT116 cell growth (IC50 values)
Kinase SelectivitySelectively inhibited Pim kinases

常见问题

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 3-Bromo-6-fluoro-1H-indazole, and how do they confirm structural integrity?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks based on substituent electronegativity and coupling patterns. The fluorine atom at position 6 and bromine at position 3 induce distinct deshielding effects. For example, the aromatic proton adjacent to fluorine (C7) typically appears as a doublet (J = 8–10 Hz) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular weight (C7H4BrFN2; theoretical MW: 215.02 g/mol). ESI+ mode often yields [M+H]+ or [M+Na]+ adducts .
  • Elemental Analysis : Validate purity by comparing calculated vs. experimental C, H, N, Br, and F percentages. Discrepancies >0.3% suggest impurities .

Q. What synthetic routes are commonly employed for preparing this compound?

  • Methodological Answer :

  • Direct Halogenation : React 6-fluoro-1H-indazole with N-bromosuccinimide (NBS) in DMF at 0–25°C. Monitor via TLC (hexane:ethyl acetate 3:1) to optimize reaction time (typically 3–6 hours). Yields range from 60–75% .
  • Metal-Catalyzed Cross-Coupling : For functionalized derivatives, use Suzuki-Miyaura coupling with Pd(PPh3)4 and aryl boronic acids. Prefer anhydrous conditions (e.g., toluene/EtOH) to minimize dehalogenation .

Q. How should researchers assess and mitigate batch-to-batch purity variations in this compound?

  • Methodological Answer :

  • HPLC Analysis : Use a C18 column (acetonitrile/water gradient) to detect impurities. Adjust recrystallization solvents (e.g., ethanol/water mixtures) to improve purity from 95% to >98% .
  • Thermogravimetric Analysis (TGA) : Identify residual solvents (e.g., DMF) that may interfere with biological assays. Limit solvent content to <0.1% .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELXL, and what challenges arise from halogen substituents?

  • Methodological Answer :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction. Halogen atoms (Br, F) exhibit strong anomalous scattering, requiring high-resolution data (<1.0 Å) for accurate positional refinement .
  • Refinement in SHELXL :
  • Apply anisotropic displacement parameters for Br and F.
  • Use restraints for disordered regions (e.g., solvent molecules).
  • Validate with R1 < 5% and wR2 < 15% .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound derivatives in kinase inhibition assays?

  • Methodological Answer :

  • Analog Design : Replace Br/F with bioisosteres (e.g., Cl, CF3) to modulate steric/electronic properties. For example, 3-Cl-6-F derivatives show enhanced CDK2 inhibition (IC50 = 12 nM vs. 35 nM for Br/F) .
  • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., JAK2, EGFR) using ATP-competitive assays. Normalize data to staurosporine controls to identify selectivity trends .

Q. How should contradictory biological activity data for this compound be resolved?

  • Methodological Answer :

  • Dose-Response Validation : Repeat assays in triplicate across 10-point dilution series (1 nM–100 µM). Use Hill slope analysis to confirm sigmoidal curves; non-sigmoidal data suggest off-target effects .
  • Metabolic Stability Testing : Incubate with liver microsomes (human/rat) to assess CYP-mediated degradation. Low stability (e.g., t1/2 < 15 min) may explain variable in vivo results .

Q. What computational methods are suitable for predicting the binding mode of this compound to protein targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with AMBER force fields. Parameterize halogen bonds using a 0.5 Å vdW radius offset for Br .
  • MD Simulations : Run 100 ns trajectories in explicit solvent (TIP3P water) to assess binding pocket flexibility. Cluster frames to identify dominant binding poses .

Q. Data Contradiction Analysis

Q. How can discrepancies in reported melting points for this compound be addressed?

  • Methodological Answer :

  • DSC Validation : Perform differential scanning calorimetry (DSC) at 10°C/min. Reported values (123–127°C vs. 180–185°C) may stem from polymorphic forms. Use PXRD to differentiate crystalline phases .
  • Recrystallization Solvent Screening : Test solvents (e.g., DCM, methanol) to isolate stable polymorphs. Annotate conditions in publications for reproducibility .

属性

IUPAC Name

3-bromo-6-fluoro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXIMDHPWCHNHMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646273
Record name 3-Bromo-6-fluoro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885522-04-3
Record name 3-Bromo-6-fluoro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-6-fluoro-1H-indazole
Reactant of Route 2
3-Bromo-6-fluoro-1H-indazole
Reactant of Route 3
Reactant of Route 3
3-Bromo-6-fluoro-1H-indazole
Reactant of Route 4
Reactant of Route 4
3-Bromo-6-fluoro-1H-indazole
Reactant of Route 5
Reactant of Route 5
3-Bromo-6-fluoro-1H-indazole
Reactant of Route 6
3-Bromo-6-fluoro-1H-indazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。